3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines several aromatic rings and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole and pyrido[3,2-d]pyrimidine cores, followed by the introduction of the chlorofluorobenzyl and benzo[d][1,3]dioxol-5-ylmethyl groups through various coupling reactions. Common reagents used in these steps include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorofluorobenzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce the corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for modifying biological pathways.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-benzylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
The presence of the 2-chloro-6-fluorobenzyl group in 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione distinguishes it from similar compounds
Properties
Molecular Formula |
C22H15ClFN3O4 |
---|---|
Molecular Weight |
439.8 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chloro-6-fluorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15ClFN3O4/c23-15-3-1-4-16(24)14(15)11-26-17-5-2-8-25-20(17)21(28)27(22(26)29)10-13-6-7-18-19(9-13)31-12-30-18/h1-9H,10-12H2 |
InChI Key |
BIZBQXGMFCYYBF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC5=C(C=CC=C5Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.